Iron tetracarbonyl dihydride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

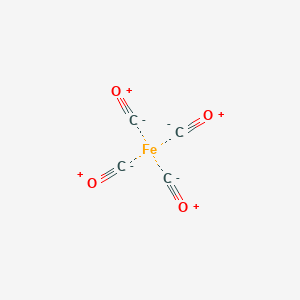

Iron tetracarbonyl dihydride (H₂Fe(CO)₄) is a pioneering transition metal hydride, first discovered in the early 20th century. It is synthesized via the acidification of the monoanionic [HFe(CO)₄]⁻ species, which itself is derived from the reduction of iron pentacarbonyl (Fe(CO)₅) with aqueous base . Structurally, it features two hydride ligands and four carbonyl groups coordinated to an iron center. The compound is thermally unstable above –20 °C, decomposing rapidly at room temperature . H₂Fe(CO)₄ is a key intermediate in catalytic cycles, particularly in hydroformylation and olefin rearrangement reactions .

Preparation Methods

Iron tetracarbonyl dihydride was first synthesized by Hieber and Leutert from iron pentacarbonyl. The synthesis involves converting iron pentacarbonyl to HFe(CO)₄⁻, which is then protonated to form H₂Fe(CO)₄ . The reactions are as follows: [ \text{Fe(CO)}_5 + 2 \text{OH}^- \rightarrow \text{HFe(CO)}_4^- + \text{HCO}_3^- ] [ \text{HFe(CO)}_4^- + \text{H}^+ \rightarrow \text{H}_2\text{Fe(CO)}_4 ]

Due to its thermal lability and sensitivity to light, the synthesis was traditionally carried out under low-temperature conditions, often referred to as the "polar night synthesis" . The compound can be purified by trap-to-trap distillation.

Chemical Reactions Analysis

Iron tetracarbonyl dihydride undergoes various chemical reactions, including:

Ligand Substitution: It undergoes rapid ligand substitutions by phosphorus ligands.

Acid-Base Reactions: The compound has pK₁ of 6.8 and pK₂ of 15, indicating its acidic nature.

Water-Gas Shift Reaction: The monoanion [HFe(CO)₄]⁻, an intermediate in the water-gas shift reaction, reacts with water to form H₂Fe(CO)₄ and OH⁻.

Scientific Research Applications

Iron tetracarbonyl dihydride (H~2~Fe(CO)~4~) is an organometallic compound with the formula H~2~Fe(CO)~4~ . It was the first transition metal hydride to be discovered . The compound is stable at low temperatures, but it decomposes rapidly above –20 °C .

Scientific Research Applications

This compound plays a role in various catalytic processes. Iron dihydride complexes, in general, are often used in catalytic reactions that employ reducing agents such as H~2~, boranes, and silanes . More efficient and selective iron-based catalysts are being developed for these processes, which require effective synthetic strategies .

Water-gas shift reaction (WGSR)

H~2~Fe(CO)~4~ is an intermediate in the homogeneous iron-carbonyl-catalyzed water-gas shift reaction (WGSR) . The slow step in the WGSR is the proton transfer from water to the iron hydride anion :

HFe(CO)4−+H2O→H2Fe(CO)4+OH−

Hydroformylation of olefins

Metal carbonyl hydrides, including this compound, are used as catalysts in the hydroformylation of olefins . The catalyst is usually formed in situ in a reaction of a metal salt precursor with the syngas . The hydroformylation starts with the generation of a coordinatively unsaturated 16-electron metal carbonyl hydride complex like HCo(CO)~3~ or HRh(CO)(PPh~3~)~2~ by dissociation of a ligand . Such complexes bind olefins in a first step via π-complexation, thus beginning the transformation of the alkene to the aldehyde .

Hydrogenation of aldehydes

This compound plays a vital role in catalytic processes, particularly in the hydrogenation of aldehydes.

Ligand substitution reactions

This compound undergoes rapid ligand substitutions by phosphorus ligands :

Mechanism of Action

The mechanism of action of iron tetracarbonyl dihydride involves its ability to undergo ligand substitution and participate in catalytic cycles. The compound can form transient intermediates, such as the 16-electron formyl intermediate, which facilitates various chemical transformations . In catalytic processes, it often acts as a precursor to active species that mediate hydrogenation reactions .

Comparison with Similar Compounds

The following table summarizes critical properties of H₂Fe(CO)₄ and related iron carbonyls and metal hydrides:

Key Comparative Insights:

Stability and Thermal Behavior :

- H₂Fe(CO)₄ is far less stable than Fe(CO)₅, which remains intact at room temperature. This instability limits its direct applications but underscores its role as a reactive intermediate .

- Nickel tetracarbonyl (Ni(CO)₄) shares volatility with Fe(CO)₅ but decomposes at lower temperatures (50 °C), releasing toxic CO gas .

Synthetic Routes :

- While Fe(CO)₅ is synthesized directly from metallic iron and CO, H₂Fe(CO)₄ requires a multi-step process involving base reduction followed by acidification .

- Halogenated derivatives like Fe(CO)₄I₂ form via direct substitution reactions on Fe(CO)₅, contrasting with the protonation pathway of H₂Fe(CO)₄ .

Reactivity and Solvent Interactions: H₂Fe(CO)₄’s hydride ligands make it a potent reductant, whereas Fe(CO)₄I₂ participates in salt metathesis (e.g., with Hg salts) . Solvent effects are pronounced: H₂Fe(CO)₄ dissociates in pyridine to form red solutions, while Fe(CO)₅ remains inert in non-polar solvents .

Its stability and catalytic applications (e.g., hydroformylation) parallel those of H₂Fe(CO)₄ but with distinct electronic properties . Cobalt tetracarbonyl hydride ([HCo(CO)₄]) shares the hydride-carbonyl motif but exhibits higher thermal stability, enabling industrial use in carbonylations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing iron tetracarbonyl dihydride (H₂Fe(CO)₄), and how do reaction conditions influence yield and purity?

- Methodological Answer : H₂Fe(CO)₄ can be synthesized via two primary routes: (i) Acidification of the [HFe(CO)₄]⁻ anion (generated by treating Fe(CO)₅ with aqueous base), which requires precise pH control to avoid over-protonation or decomposition . (ii) Salt metathesis reactions, such as reacting disodium iron tetracarbonyl with hydrochloric acid, where gas evolution (CO₂) drives the reaction to completion . Yield optimization depends on temperature (e.g., maintaining sub-–20°C to prevent decomposition), solvent choice (polar aprotic solvents preferred), and stoichiometric ratios .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the structure of H₂Fe(CO)₄?

- Methodological Answer :

- Infrared (IR) spectroscopy : Identifies carbonyl stretching frequencies (νCO) between 1900–2100 cm⁻¹, critical for confirming CO ligand geometry .

- X-ray diffraction (XRD) : Resolves octahedral geometry and Fe–H bond distances, though low-temperature crystallography is required due to thermal instability .

- NMR spectroscopy : ¹H NMR at low temperatures (–40°C) detects hydride resonances (δ –5 to –15 ppm), but rapid decomposition necessitates cryogenic probes .

Q. How does the thermal instability of H₂Fe(CO)₄ impact experimental handling, and what protocols mitigate decomposition?

- Methodological Answer : H₂Fe(CO)₄ decomposes rapidly above –20°C, necessitating:

- Storage in inert atmospheres (argon/glovebox) at –80°C.

- Use of cold traps during synthesis and purification.

- Real-time monitoring via in situ IR or UV-vis spectroscopy to track degradation kinetics .

Advanced Research Questions

Q. How can isotopic labeling and mechanistic studies resolve contradictions in proposed rearrangement pathways for iron tetracarbonyl complexes?

- Methodological Answer : Conflicting mechanisms (e.g., allyl hydrido vs. cationic pathways) can be tested via:

- Deuterium labeling : Tracking H/D exchange in hydride ligands using mass spectrometry .

- Kinetic isotope effects (KIE) : Comparing reaction rates of H₂Fe(CO)₄ vs. D₂Fe(CO)₄ to identify rate-determining steps .

- In situ spectroscopy : Time-resolved IR or Raman to capture transient intermediates during rearrangements .

Q. What role do computational methods (e.g., DFT) play in elucidating the electronic structure and reactivity of H₂Fe(CO)₄?

- Methodological Answer : Density functional theory (DFT) calculations:

- Predict optimized geometries and bond dissociation energies (BDEs) for Fe–H and Fe–CO bonds .

- Simulate reaction pathways (e.g., oxidative addition of hydrosilanes) to identify transition states and activation barriers .

- Validate experimental spectroscopic data (e.g., νCO shifts) through vibrational frequency analysis .

Q. How can researchers address challenges in detecting and quantifying hydride ligands in iron carbonyl complexes?

- Methodological Answer :

- Low-temperature NMR : Suppresses ligand fluxionality, resolving distinct hydride signals .

- Neutron diffraction : Directly locates hydride positions in the crystal lattice, though limited by sample stability .

- Reactivity probes : Trapping hydrides with electrophiles (e.g., Me₃O⁺BF₄⁻) to form isolable derivatives for analysis .

Q. What experimental strategies reconcile discrepancies in reported kinetic data for H₂Fe(CO)₄ decomposition?

- Methodological Answer : Divergent kinetic models (e.g., first- vs. second-order decay) arise from:

- Temperature gradients : Use microfluidic reactors to ensure uniform thermal control .

- Atmospheric impurities : Rigorous purification of solvents/gases to exclude O₂ and H₂O, which accelerate decomposition .

- Advanced calorimetry : Differential scanning calorimetry (DSC) quantifies exothermic decomposition pathways .

Q. How do ligand substitution reactions in H₂Fe(CO)₄ inform the design of catalytically active iron hydride complexes?

- Methodological Answer :

- Phosphine/CO exchange : Substituting CO with PR₃ ligands alters hydride acidity and catalytic activity (e.g., in hydrogenation). Monitor using in situ IR and cyclic voltammetry .

- Steric/electronic tuning : Bulky N-heterocyclic carbenes (NHCs) enhance stability and modify redox potentials, enabling tailored reactivity .

Properties

CAS No. |

15281-98-8 |

|---|---|

Molecular Formula |

C4FeO4 |

Molecular Weight |

167.88 g/mol |

IUPAC Name |

carbon monoxide;iron |

InChI |

InChI=1S/4CO.Fe/c4*1-2; |

InChI Key |

DBLMXLQJTBGLMP-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.